molecular formula C10H11N3 B13355577 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine

4-(1H-Pyrrol-1-yl)benzene-1,2-diamine

Cat. No.: B13355577
M. Wt: 173.21 g/mol
InChI Key: MOSNPLWBAWHPOJ-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H11N3. It is a derivative of benzene, where the benzene ring is substituted with a pyrrole ring at the para position and two amino groups at the ortho positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine typically involves the reaction of 1H-pyrrole with 1,2-diaminobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and to minimize production costs .

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is unique due to its combination of a pyrrole ring and two amino groups on the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-pyrrol-1-ylbenzene-1,2-diamine

InChI

InChI=1S/C10H11N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,11-12H2

InChI Key

MOSNPLWBAWHPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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